Allyl (2-aminoethyl)carbamate chemical properties
Allyl (2-aminoethyl)carbamate chemical properties
An In-depth Technical Guide to Allyl (2-aminoethyl)carbamate for Advanced Research and Development
Authored by a Senior Application Scientist
Introduction: Unveiling a Versatile Bifunctional Reagent
In the landscape of modern drug development and complex organic synthesis, molecules that offer precise, controllable reactivity at multiple sites are of paramount importance. Allyl (2-aminoethyl)carbamate is one such molecule, a deceptively simple structure that packs a powerful combination of orthogonal reactivity. It features a primary amine, a cleavable carbamate, and a terminal alkene, making it an invaluable tool for researchers.
This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of Allyl (2-aminoethyl)carbamate. We will move beyond a simple recitation of facts to explain the causality behind its utility, offering field-proven insights for its application in linker chemistry, as a protecting group, and as a versatile synthetic building block. This document is designed for the practicing researcher and drug development professional, providing the technical accuracy and practical context needed to leverage this reagent to its full potential. Its role as a cleavable linker, in particular, has garnered significant interest in the development of sophisticated bioconjugates.[1][2][3]
Part 1: Core Molecular Profile and Physicochemical Properties
The utility of Allyl (2-aminoethyl)carbamate stems directly from its molecular architecture. The strategic placement of three distinct functional groups on a compact ethylenediamine backbone is the key to its versatility.
The primary amine (-NH₂) provides a potent nucleophilic center, ideal for conjugation to electrophilic partners. The allyl carbamate (Alloc-NH-) serves as a robust protecting group for the second nitrogen, which can be selectively removed under mild, palladium-catalyzed conditions, leaving other functional groups intact.[4][5] Finally, the terminal alkene (CH₂=CH-) of the allyl group opens a third avenue for modification through reactions like thiol-ene click chemistry.[6]
Key Physicochemical Data
The fundamental properties of Allyl (2-aminoethyl)carbamate and its commonly used hydrochloride salt are summarized below. The free base is an oil, while the hydrochloride salt is typically a more stable, crystalline solid, facilitating easier handling and storage.[1]
| Property | Value | Source |
| IUPAC Name | prop-2-enyl N-(2-aminoethyl)carbamate | [7] |
| Synonyms | Alloc-ethylenediamine, N-Alloc-1,2-diaminoethane | [7] |
| CAS Number | 223741-66-0 (free base) | [7] |
| 1049722-41-9 (hydrochloride) | [1][8][9] | |
| Molecular Formula | C₆H₁₂N₂O₂ | [7] |
| Molecular Weight | 144.17 g/mol (free base) | [7] |
| 180.63 g/mol (hydrochloride) | [8] | |
| Appearance | Data not widely available (free base); Solid (hydrochloride) | [1] |
| Storage Temperature | 2-8°C Refrigerator (hydrochloride) | [1] |
Part 2: Synthesis and Characterization
The selective mono-protection of symmetrical diamines like ethylenediamine is a common challenge in organic synthesis, as di-substitution is a frequent and competing side reaction. Effective synthesis of Allyl (2-aminoethyl)carbamate relies on methodologies that favor the mono-acylated product.
Recommended Synthetic Strategy: The Alkyl Phenyl Carbonate Method
A highly effective and selective method for preparing mono-carbamate protected diamines involves the use of alkyl phenyl carbonates as the electrophilic reagent.[10][11] This approach avoids the use of highly reactive and less selective chloroformates. The reaction between ethylenediamine and allyl phenyl carbonate proceeds chemoselectively at the primary amino groups, and by controlling stoichiometry, high yields of the desired mono-protected product can be achieved without the need for complex chromatographic purification.[10][11]
Caption: Workflow for the selective synthesis of Allyl (2-aminoethyl)carbamate.
Step-by-Step Laboratory Protocol
This protocol is adapted from established procedures for the selective mono-protection of diamines.[10][11]
-
Preparation : In a round-bottom flask under a nitrogen atmosphere, dissolve ethylenediamine (5.0 equivalents) in dichloromethane (CH₂Cl₂). Cool the solution to 0°C in an ice bath.
-
Reaction : Prepare a solution of allyl phenyl carbonate (1.0 equivalent) in CH₂Cl₂. Add this solution dropwise to the stirred ethylenediamine solution over 1-2 hours, maintaining the temperature at 0°C.
-
Equilibration : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Workup : Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess ethylenediamine), followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : While this method provides high selectivity, residual impurities can be removed by flash column chromatography on silica gel if necessary.
Spectroscopic Characterization Profile
Confirming the identity and purity of Allyl (2-aminoethyl)carbamate is critical. The following table summarizes the expected spectroscopic data based on its structure and data from analogous compounds.[6][11][12]
| Technique | Expected Signature |
| ¹H NMR | δ ~5.9 ppm (m, 1H, -CH=CH₂), δ ~5.2 ppm (m, 2H, -CH=CH₂), δ ~4.5 ppm (d, 2H, -O-CH₂-), δ ~3.2 ppm (q, 2H, -NH-CH₂-), δ ~2.8 ppm (t, 2H, -CH₂-NH₂), δ ~1.5-2.0 ppm (br s, 3H, -NH- and -NH₂) |
| ¹³C NMR | δ ~156 ppm (C=O, carbamate), δ ~133 ppm (-CH=CH₂), δ ~117 ppm (-CH=CH₂), δ ~65 ppm (-O-CH₂-), δ ~40-43 ppm (ethylenediamine carbons) |
| IR (cm⁻¹) | 3300-3400 (N-H stretch, amine & carbamate), ~2900 (C-H stretch, aliphatic), ~1690-1710 (C=O stretch, carbamate), ~1645 (C=C stretch, alkene) |
| HRMS (ESI+) | Calculated m/z for [C₆H₁₂N₂O₂ + H]⁺: 145.0977. Found: 145.097x. |
Part 3: Chemical Reactivity and Strategic Applications
The true power of Allyl (2-aminoethyl)carbamate lies in the orthogonal nature of its functional groups, which allows for a stepwise and controlled series of synthetic transformations.
Caption: Orthogonal reactivity of Allyl (2-aminoethyl)carbamate's functional groups.
The Nucleophilic Primary Amine
The terminal primary amine is the most common site for initial modification. It readily participates in standard amine chemistries:
-
Acylation: Reaction with acid chlorides or activated esters to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Bioconjugation: Coupling to N-hydroxysuccinimide (NHS) esters or isothiocyanates on biomolecules or surfaces.
The Alloc Group: A Chemoselective Switch
The allylcarbamate (Alloc) group is a cornerstone of its utility, prized for its stability to a wide range of reagents (including acidic and basic conditions) and its selective, mild removal.
Deprotection Protocol: The cleavage of the Alloc group is most efficiently achieved through palladium(0)-catalyzed allylic substitution.[5] A scavenger is required to trap the allyl cation intermediate.
-
Catalyst System : A solution of the Alloc-protected substrate is treated with a catalytic amount of a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Scavenger : An excess of a nucleophilic scavenger is added. Common choices include dimedone, triethylsilane, or morpholine.
-
Conditions : The reaction is typically run in an inert solvent like CH₂Cl₂ or THF at room temperature and is often complete within a few hours.
This deprotection unmasks a second primary amine, enabling further sequential functionalization. A recent study has also demonstrated a nucleophilic deprotection protocol using 2-mercaptoethanol and potassium phosphate, providing an alternative for substrates that may be sensitive to transition metals.[4]
Applications in Drug Development
-
Cleavable Linkers for ADCs: In antibody-drug conjugates, the linker's stability in circulation and its cleavability at the target site are critical. Allyl (2-aminoethyl)carbamate can be incorporated into linker designs where the primary amine attaches to the cytotoxic payload and the Alloc-protected amine is later deprotected to attach to the antibody. The resulting carbamate linkage can be designed for cleavage under specific physiological conditions.
-
Building Block for Small Molecules: Its bifunctional nature allows it to serve as a spacer or "handle" in the synthesis of complex molecules, including PROTACs and other targeted therapeutics. It allows for the controlled, directional assembly of different molecular fragments.
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety and to maintain the integrity of the reagent.
-
Personal Protective Equipment (PPE) : Always handle Allyl (2-aminoethyl)carbamate and its solutions in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemically resistant gloves.[13]
-
Storage : The hydrochloride salt is the preferred form for long-term storage due to its enhanced stability. It should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] The free base may be more sensitive to atmospheric CO₂ and moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon).
-
Hazards : While a specific, comprehensive safety data sheet (SDS) for the free base is not widely available, related carbamates and diamines can cause skin and eye irritation.[13] Inhalation of dust or vapors should be avoided. Always consult the supplier-specific SDS before use.
Conclusion
Allyl (2-aminoethyl)carbamate is a powerful and versatile reagent whose value is far greater than the sum of its parts. By providing three distinct points of chemical reactivity within a single, compact molecule, it offers researchers a high degree of control in complex synthetic designs. Its application as a mono-protected ethylenediamine surrogate and as a cleavable linker element makes it particularly well-suited for the demands of modern medicinal chemistry and bioconjugation. Understanding the specific properties and reaction conditions detailed in this guide will enable scientists and drug developers to confidently and effectively incorporate this valuable building block into their research programs.
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